Cas no 23890-47-3 (Benzenamine,N,N-dimethyl-3-(2-phenyldiazenyl)-)
23890-47-3 structure
Product Name:Benzenamine,N,N-dimethyl-3-(2-phenyldiazenyl)-
CAS No:23890-47-3
MF:C14H15N3
MW:225.289002656937
CID:275050
PubChem ID:56843257
Update Time:2025-04-19
Benzenamine,N,N-dimethyl-3-(2-phenyldiazenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N,N-dimethyl-3-(2-phenyldiazenyl)-
- N,N-dimethyl-3-phenyldiazenylaniline
- 3-(Dimethylamino)azobenzene
- 3-(Phenylazo)-N,N-dimethylaniline
- Aniline,N,N-dimethyl-m-(phenylazo)- (8CI)
- Benzenamine, N,N-dimethyl-3-(phenylazo)-(9CI)
- 3'-dimethylaminoazobenzene
- Benzenamine, N,N-dimethyl-3-(phenylazo)-
- SCHEMBL4411410
- N,N-Dimethyl-3-(phenyldiazenyl)aniline
- 23890-47-3
- DTXSID00946671
-
- Inchi: 1S/C14H15N3/c1-17(2)14-10-6-9-13(11-14)16-15-12-7-4-3-5-8-12/h3-11H,1-2H3/b16-15+
- InChI Key: KBFOPWWNGDQFIQ-FOCLMDBBSA-N
- SMILES: N(C)(C)C1C=CC=C(C=1)/N=N/C1C=CC=CC=1
Computed Properties
- Exact Mass: 225.12675
- Monoisotopic Mass: 225.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 28Ų
Experimental Properties
- PSA: 27.96
Benzenamine,N,N-dimethyl-3-(2-phenyldiazenyl)- Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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